molecular formula C18H15N3O3S B1678070 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide CAS No. 622387-85-3

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

Cat. No.: B1678070
CAS No.: 622387-85-3
M. Wt: 353.4 g/mol
InChI Key: MLKHXLFEYOOYEY-OVCLIPMQSA-N
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Description

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide typically involves the condensation of 1-methylindole-3-carboxaldehyde with a suitable sulfonamide derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives.

Scientific Research Applications

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-methylindole-3-carboxaldehyde: A precursor in the synthesis of the target compound.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    3,3’-diindolylmethane: Known for its anticancer properties.

Uniqueness

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is unique due to its combined indole and sulfonamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648015
Record name 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622387-85-3
Record name 3-[(1-Methyl-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
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3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
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3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
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3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Reactant of Route 5
3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide

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